BenchChemオンラインストアへようこそ!

Gadobutrol Monohydrate

Relaxivity Macrocyclic GBCA Field-strength dependence

Gadobutrol Monohydrate (CAS 198637-52-4) is a non-ionic, macrocyclic gadolinium(III) chelate of the ligand BT-DO3A (butrol), formulated as the monohydrate crystalline solid with molecular formula C₁₈H₃₁GdN₄O₉·H₂O and molecular weight 622.74 g/mol. It belongs to the class of extracellular gadolinium-based contrast agents (GBCAs) used in magnetic resonance imaging (MRI) to shorten T1 and T2 relaxation times of tissue water protons.

Molecular Formula C18H33GdN4O10
Molecular Weight 622.7 g/mol
Cat. No. B8123258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGadobutrol Monohydrate
Molecular FormulaC18H33GdN4O10
Molecular Weight622.7 g/mol
Structural Identifiers
SMILESC1CN(CCN(CCN(CCN1CC(=O)[O-])CC(=O)[O-])C(CO)C(CO)O)CC(=O)[O-].O.[Gd+3]
InChIInChI=1S/C18H34N4O9.Gd.H2O/c23-12-14(15(25)13-24)22-7-5-20(10-17(28)29)3-1-19(9-16(26)27)2-4-21(6-8-22)11-18(30)31;;/h14-15,23-25H,1-13H2,(H,26,27)(H,28,29)(H,30,31);;1H2/q;+3;/p-3/t14-,15-;;/m1../s1
InChIKeyLAKUDJWFTFYTQQ-FXUMYAARSA-K
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Gadobutrol Monohydrate: Core Chemical Identity and Compound Class for Procurement Screening


Gadobutrol Monohydrate (CAS 198637-52-4) is a non-ionic, macrocyclic gadolinium(III) chelate of the ligand BT-DO3A (butrol), formulated as the monohydrate crystalline solid with molecular formula C₁₈H₃₁GdN₄O₉·H₂O and molecular weight 622.74 g/mol . It belongs to the class of extracellular gadolinium-based contrast agents (GBCAs) used in magnetic resonance imaging (MRI) to shorten T1 and T2 relaxation times of tissue water protons [1]. Unlike linear GBCAs, its macrocyclic cage-like structure confers high thermodynamic stability (log Ktherm = 21.8) and kinetic inertness, minimizing free Gd³⁺ release in vivo [2]. Gadobutrol is commercially supplied as a 1.0 M aqueous solution—twice the gadolinium concentration of most other extracellular GBCAs—enabling a more compact contrast bolus with half the administration volume [1].

Why Gadobutrol Monohydrate Cannot Be Simply Replaced by Other Macrocyclic or Linear Gadolinium Chelates


Although the MRI contrast agent market includes several macrocyclic and linear GBCAs, gadobutrol occupies a unique parametric niche defined by three interdependent properties that collectively preclude simple dose-for-dose or agent-for-agent substitution: (i) a substantially higher molar T1 relaxivity (r₁) than other macrocyclic GBCAs at clinically relevant field strengths [1]; (ii) a 1.0 M formulation concentration—unique among approved extracellular GBCAs—producing half the injection volume and a sharper intravascular bolus profile versus 0.5 M agents [2]; and (iii) a non-ionic, macrocyclic chelate structure that balances high thermodynamic stability with osmolality characteristics distinct from ionic macrocyclic counterparts such as gadoterate meglumine [3]. These features converge to generate quantitatively verifiable differences in signal enhancement, lesion conspicuity, and per-gadolinium-dose imaging efficiency that are demonstrated in the head-to-head and cross-study comparisons below.

Gadobutrol Monohydrate: Quantitative Head-to-Head Evidence and Comparator-Based Differentiation Data


T1 Relaxivity (r₁) Advantage Over Macrocyclic Competitors at Clinically Relevant Field Strengths

Gadobutrol exhibits a consistently higher longitudinal relaxivity (r₁) in human plasma compared to the macrocyclic GBCAs gadoterate meglumine and gadoteridol across all standard clinical field strengths. At 1.5 T and 37°C in human plasma, the r₁ of gadobutrol is 5.2 L/(mmol·s), compared with 3.6 L/(mmol·s) for gadoterate meglumine and 4.1 L/(mmol·s) for gadoteridol [1]. At 3.0 T, the advantage persists: gadobutrol r₁ = 4.97 ± 0.59 L/(mmol·s) vs. gadoterate 3.00 ± 0.13 L/(mmol·s) and gadoteridol 3.28 ± 0.09 L/(mmol·s) [2]. This translates to a 44% higher r₁ versus gadoterate and a 27% higher r₁ versus gadoteridol at 1.5 T.

Relaxivity Macrocyclic GBCA Field-strength dependence

1.0 M Formulation Concentration: Half-Volume Administration and Superior Bolus Geometry versus 0.5 M GBCAs

Gadobutrol is the only extracellular gadolinium-based contrast agent approved for clinical use at a 1.0 M (1 mmol/mL) concentration; all other conventional extracellular GBCAs—including gadoterate meglumine, gadopentetate dimeglumine, and gadoteridol—are formulated at 0.5 M [1]. When administered at the standard clinical dose of 0.1 mmol/kg body weight, gadobutrol requires only half the injection volume (0.1 mL/kg vs. 0.2 mL/kg for 0.5 M agents) [2]. In an intraindividual minipig model using dynamic CT and 4D-MRA, 1.0 M gadobutrol generated a significantly sharper bolus profile with a higher peak gadolinium concentration, quantified as a steeper time–intensity curve and narrower full width at half maximum (FWHM) compared with 0.5 M gadopentetate dimeglumine at equivalent flow rates of 1 mL/s [3].

Formulation concentration Bolus dynamics Injection volume

Superior Tumor Contrast-to-Noise Ratio (CNR) versus Gadopentetate Dimeglumine and Gadoterate Meglumine in a Rat Glioma Model

In a standardized rat brain glioma model with intraindividual crossover design, gadobutrol produced consistently higher tumor signal-to-noise ratio (SNR) and contrast-to-noise ratio (CNR) compared to both gadopentetate dimeglumine (linear ionic) and gadoterate meglumine (macrocyclic ionic) at the identical equimolar dose of 0.1 mmol/kg body weight [1]. The improvement in tumor CNR with gadobutrol ranged from 12% to 40% versus gadopentetate dimeglumine (statistically significant at 7 minutes post-injection) and from 15% to 27% versus gadoterate meglumine (statistically significant at 5 and 9 minutes post-injection) [1]. At 3.0 T, tumor CNR with gadobutrol reached mean values of 47.8 ± 15.7 at later timepoints, versus 10.4 ± 2.9 to 24.6 ± 5.0 at 1.5 T, demonstrating a substantial additional gain from higher field strength [2].

Brain tumor imaging Contrast-to-noise ratio Glioma model

30% Gadolinium Dose Reduction versus Standard-Dose Gadoterate with Non-Inferior Diagnostic Efficacy in Diabetic Foot Osteomyelitis MRI

A 2025 prospective comparative study in 132 patients demonstrated that a 30% reduced dose of gadobutrol (0.07 mmol/kg) is non-inferior to the standard dose of gadoterate meglumine (0.1 mmol/kg) for lesion visualization in contrast-enhanced MRI of diabetic foot osteomyelitis [1]. The mean scores for lesion border delineation and visual degree of contrast enhancement were nearly identical between the two groups, with the lower limit of the 95% confidence interval for the difference not dropping below −0.35 (predefined non-inferiority margin) [1]. Quantitative analysis showed no significant differences in enhancement percentage or lesion-to-background ratio between the 0.07 mmol/kg gadobutrol and 0.1 mmol/kg gadoterate groups (p > 0.5) [1].

Dose reduction Diabetic foot osteomyelitis Non-inferiority

Significantly Higher SNR and CNR in Cervicocranial Contrast-Enhanced MR Angiography versus Gadoterate Meglumine

In a prospective intraindividual crossover study of 54 patients with cerebrovascular disease undergoing cervicocranial contrast-enhanced MR angiography (CE-MRA), gadobutrol demonstrated significantly higher signal-to-noise ratio (SNR, p = 0.032) and contrast-to-noise ratio (CNR, p = 0.031) compared to gadoterate meglumine at identical equimolar doses, across 1,026 analyzed vessel segments [1]. The advantage was statistically significant in thoracic vessels (SNR p = 0.022; CNR p = 0.016), cervical vessels (SNR p = 0.03; CNR p = 0.038), and the posterior circulation (SNR p = 0.012; CNR p = 0.005) [1]. In blinded qualitative assessment, overall reader preference favored gadobutrol (p = 0.02), with significantly better delineation of M1/M2 middle cerebral artery segments (p = 0.041) [1].

MR angiography Cerebrovascular disease Signal-to-noise ratio

Macrocyclic Chelate Architecture: Thermodynamic Stability Differentiating Gadobutrol from Linear GBCAs

Gadobutrol's macrocyclic BT-DO3A chelate cage confers a thermodynamic stability constant (log Ktherm) of 21.8 and a conditional stability constant (log Kcond) of 15.3 at pH 7.4, as listed in the FDA prescribing information [1]. This macrocyclic architecture distinguishes gadobutrol from linear GBCAs such as gadopentetate dimeglumine (log Ktherm ≈ 16.5–17.7 for linear DTPA-based chelates) and gadodiamide, which exhibit substantially lower thermodynamic and kinetic stability [2]. The macrocyclic structure also categorizes gadobutrol as a low-risk agent for nephrogenic systemic fibrosis (NSF), with an overall postmarketing adverse drug reaction reporting rate of 0.02% (1,175 reports among >5.7 million estimated administrations) [3]. In an integrated safety analysis of 34 clinical studies (n = 4,549 gadobutrol-exposed patients), the incidence of drug-related adverse events was 4.0%—identical to the 4.0% rate observed with comparator agents (74/1,844 patients) [3].

Thermodynamic stability Nephrogenic systemic fibrosis Gadolinium release

Gadobutrol Monohydrate: Evidence-Backed Research and Clinical Application Scenarios for Procurement Decision-Making


Neuro-Oncology Brain Tumor Imaging at 1.5 T and 3.0 T

In brain tumor MRI protocols requiring maximal lesion conspicuity, gadobutrol's 44% higher r₁ relaxivity (5.2 vs. 3.6 L/(mmol·s)) and 12–40% greater tumor CNR versus gadopentetate dimeglumine at equimolar dose provide quantitatively superior lesion-to-background contrast [1]. The additional CNR gain observed when moving from 1.5 T to 3.0 T (CNR from ~24.6 to ~47.8) makes gadobutrol particularly advantageous for high-field neuro-oncology imaging centers that prioritize detection of small or infiltrative lesions [2].

Time-Resolved Contrast-Enhanced MR Angiography (4D-MRA) with Compact Bolus Requirement

For dynamic first-pass perfusion and time-resolved MRA applications where bolus geometry directly governs temporal resolution, gadobutrol's unique 1.0 M formulation delivers a sharper, more compact intravascular bolus with higher peak gadolinium concentration compared with 0.5 M agents [1]. This half-volume injection (0.1 mL/kg vs. 0.2 mL/kg for a 0.1 mmol/kg dose) is especially valuable in pediatric and low-cardiac-output patients where bolus dispersion can degrade image quality [2].

Gadolinium Dose-Reduction Strategies in High-Throughput Radiology

Institutional programs seeking to minimize cumulative gadolinium exposure while maintaining diagnostic image quality can leverage the demonstrated non-inferiority of a 30% reduced gadobutrol dose (0.07 mmol/kg) versus full-dose gadoterate (0.1 mmol/kg) for contrast-enhanced MRI [1]. This evidence supports dose-reduction protocols in diabetic foot, musculoskeletal, and potentially other contrast-enhanced MRI indications, offering both pharmacoeconomic and patient safety advantages [1].

Cerebrovascular Disease Imaging with CE-MRA of Supra-Aortic Vessels

In cervicocranial CE-MRA for cerebrovascular disease assessment, gadobutrol provides statistically significant improvements in SNR (p = 0.032) and CNR (p = 0.031) compared with gadoterate meglumine, with better delineation of critical middle cerebral artery segments (M1/M2, p = 0.041) [1]. This translates to improved diagnostic confidence for stenosis grading, aneurysm detection, and treatment planning in neurovascular referral centers [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Gadobutrol Monohydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.